Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate
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Overview
Description
Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
- New quinoxaline-2-carboxylate 1,4-dioxide derivatives, structurally related to Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate, have been synthesized and evaluated for their antituberculosis activity. These compounds exhibit significant activity against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their potential as leads for developing new antituberculosis agents (Jaso et al., 2005).
- A practical and large-scale synthesis method for related octahydrobenzo[g]quinoline carboxylic acid methyl esters has been presented, underscoring the feasibility of synthesizing complex quinoline derivatives for use in pharmaceutical applications (Bänziger et al., 2000).
Chemical Properties and Transformations
- The study of cyclohepta[b]quinoxalines revealed insights into the formation and properties of these compounds, providing a foundation for further exploration of quinoline derivatives for various scientific applications (Shindo et al., 1989).
- Research on the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones through quinoline intermediates has contributed to the understanding of quinoline derivatives' synthetic pathways, offering potential routes for creating novel compounds with unique properties (Manoj & Prasad, 2010).
Novel Synthesis Methods
- Innovative synthesis techniques have been developed for quinoline-2-carboxylate derivatives, demonstrating the versatility of quinoline compounds in pharmaceutical and chemical research. These methods allow for the introduction of various functional groups, expanding the utility of quinoline derivatives (Wang et al., 2018).
Future Directions
The future directions in the research of quinoline derivatives could involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . Additionally, the exploration of their potential biological and pharmaceutical activities could be a promising area of research .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been known to exhibit unique biological activities .
Properties
IUPAC Name |
methyl 6-chloro-4-(2-methoxy-5-methylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-4-7-18(24-2)16(8-11)22-15-10-17(19(23)25-3)21-14-6-5-12(20)9-13(14)15/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNENMLUSOSIRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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